Cas no 25569-82-8 (1,1'-Biphenyl, 2,3',4,5'-tetramethyl-)

25569-82-8 structure
Product name:1,1'-Biphenyl, 2,3',4,5'-tetramethyl-
1,1'-Biphenyl, 2,3',4,5'-tetramethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl, 2,3',4,5'-tetramethyl-
- DTXSID801293595
- 25569-82-8
- 2,3a(2),4,5a(2)-Tetramethyl-1,1a(2)-biphenyl
-
- Inchi: InChI=1S/C16H18/c1-11-5-6-16(14(4)8-11)15-9-12(2)7-13(3)10-15/h5-10H,1-4H3
- InChI Key: VINHDFWWJVPCDS-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 210.140850574g/mol
- Monoisotopic Mass: 210.140850574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 0Ų
1,1'-Biphenyl, 2,3',4,5'-tetramethyl- Related Literature
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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